molecular formula C10H6F2N2O B1487058 6-(2,6-Difluorophenyl)pyrimidin-4-ol CAS No. 1699679-08-7

6-(2,6-Difluorophenyl)pyrimidin-4-ol

Cat. No. B1487058
CAS RN: 1699679-08-7
M. Wt: 208.16 g/mol
InChI Key: YBDQLMKHXADNIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, the family of compounds to which “6-(2,6-Difluorophenyl)pyrimidin-4-ol” belongs, can involve various methods . One such method is the Dimroth rearrangement, which involves the isomerization of heterocycles . This process can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be quite complex. The Dimroth rearrangement is one such reaction, which involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids, bases (alkali), and is accelerated by heat or light .

Scientific Research Applications

Oncology: Breast Cancer Treatment

6-(2,6-Difluorophenyl)pyrimidin-4-ol: derivatives have been explored for their potential in treating breast cancer. The compound’s structure is similar to that of Palbociclib , a drug developed by Pfizer for the treatment of estrogen receptor-positive breast cancer . The pyridopyrimidine moiety, which is present in this compound, plays a crucial role in inhibiting cyclin-dependent kinases, an essential process in the development of cancer therapies .

Anti-Inflammatory Applications: Rheumatoid Arthritis

The anti-inflammatory properties of pyridopyrimidine derivatives make them candidates for treating conditions like rheumatoid arthritis. Compounds such as Dilmapimod have shown potential activity against this autoimmune disease, and 6-(2,6-Difluorophenyl)pyrimidin-4-ol could be a precursor or a structural inspiration for developing new therapeutic agents .

Diabetes Management

The pyridopyrimidine structure has been implicated in the management of diabetes through its influence on insulin signaling pathways. By modulating the activity of enzymes involved in glucose metabolism, derivatives of 6-(2,6-Difluorophenyl)pyrimidin-4-ol could contribute to new strategies for controlling blood sugar levels.

Each of these applications demonstrates the broad potential of 6-(2,6-Difluorophenyl)pyrimidin-4-ol in various fields of medical research. The compound’s structural flexibility and biological activity make it a valuable target for the development of new therapeutic agents across a spectrum of diseases. The ongoing research and clinical trials will further elucidate its full potential .

properties

IUPAC Name

4-(2,6-difluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDQLMKHXADNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Difluorophenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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